molecular formula C9H6Cl2O2S2 B1467796 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride CAS No. 220432-04-2

5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride

Cat. No. B1467796
CAS RN: 220432-04-2
M. Wt: 281.2 g/mol
InChI Key: UDIXGHPYYMOSGI-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride is an organic compound with the CAS Number: 220432-04-2 . It has a molecular weight of 281.18 .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C9H6Cl2O2S2/c1-5-9(15(11,12)13)7-4-6(10)2-3-8(7)14-5/h2-4H,1H3 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The chemical reactivity of derivatives related to 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride has been explored for the synthesis of compounds with potential antimicrobial activities. A study by Naganagowda and Petsom (2011) describes the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives, which exhibited antibacterial activity. This research demonstrates the utility of benzothiophene derivatives in creating compounds with potential for fighting bacterial infections (Naganagowda & Petsom, 2011).

Photoredox-Catalyzed Cascade Annulation

In the realm of organic synthesis, the photoredox-catalyzed cascade annulation using sulfonyl chlorides represents an innovative approach to constructing complex molecules. Jianxiang Yan et al. (2018) developed a method involving methyl(2-(phenylethynyl)phenyl)sulfanes and sulfonyl chlorides to synthesize benzothiophenes. This process highlights the versatility of sulfonyl chlorides in facilitating photoredox reactions to create heterocyclic compounds with potential applications in material science and drug development (Yan et al., 2018).

Friedel-Crafts Sulfonylation

The use of ionic liquids for the Friedel-Crafts sulfonylation reaction showcases an environmentally friendly and efficient methodology for the synthesis of diaryl sulfones. S. Nara et al. (2001) utilized 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as a solvent and catalyst for the sulfonylation of benzene derivatives, demonstrating the potential of this compound analogs in organic synthesis under green chemistry principles (Nara et al., 2001).

Synthesis of Sulfonyl Phenoxides

Exploring the synthesis of new sulfonyl phenoxides, Ovonramwen et al. (2021) reported the successful creation of compounds via the O-sulfonylation reaction. These compounds were tested for antimicrobial activities, indicating the potential of benzothiophene derivatives in the development of new antimicrobial agents. This research underlines the importance of sulfonyl chlorides in synthesizing compounds with possible therapeutic applications (Ovonramwen et al., 2021).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules through sulfonylation reactions, where the sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes. This interaction can lead to the formation of sulfonamide bonds, which can alter the activity and function of the target biomolecules .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling. Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of target biomolecules. The sulfonyl chloride group reacts with nucleophilic amino acid residues, such as lysine and cysteine, in proteins and enzymes. This covalent modification can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively modify target biomolecules without causing significant toxicity. At high doses, it can lead to adverse effects, including cytotoxicity and tissue damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modification without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and metabolite levels. For example, it has been shown to inhibit certain dehydrogenases and oxidases, which are key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For instance, binding to specific transporters can facilitate the uptake of this compound into cells, while binding to intracellular proteins can affect its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, it can localize to the nucleus and modify transcription factors, or it can be targeted to the mitochondria and affect metabolic enzymes .

properties

IUPAC Name

5-chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2S2/c1-5-9(15(11,12)13)7-4-6(10)2-3-8(7)14-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIXGHPYYMOSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)C=CC(=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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